molecular formula C24H18FNO4 B3820935 N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3820935
M. Wt: 403.4 g/mol
InChI Key: LDIZXOYAIHGXDQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as FLB-752, is a synthetic compound that belongs to the class of chromenone derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), in different tissues. Moreover, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability, which ensures reproducibility of results. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is also relatively easy to synthesize, which makes it an attractive candidate for further research. However, one of the limitations of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide and its effects on neuronal function. Another area of research is the development of novel derivatives of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide with improved pharmacological properties, such as increased solubility and bioavailability. Moreover, the potential use of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs for the treatment of various diseases should also be explored.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-29-20-12-10-19(11-13-20)26(15-16-6-8-18(25)9-7-16)23(27)21-14-17-4-2-3-5-22(17)30-24(21)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIZXOYAIHGXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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